molecular formula C21H25NO4 B1597104 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959573-42-3

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No. B1597104
M. Wt: 355.4 g/mol
InChI Key: MXRLDJPRHLSJSL-QAPCUYQASA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Material Science

Complexes derived from naphthalene-amide ligands, similar to the naphthalene component in the specified compound, have been used to study the effect of carboxylates on the assembly of coordination polymers. These complexes have applications in electrochemistry and the removal of contaminants. For example, coordination polymers synthesized from naphthalene-amide ligands and Ni(II) have been studied for their electrochemical behaviors and solid-state luminescence and fluorescence responses, which could be useful in environmental remediation and as catalyst precursors for synthesizing carbon nanotubes (Zhao et al., 2020).

Organic Synthesis

In the realm of organic synthesis, compounds similar to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid" serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines via directed lithiation reactions involves the use of tert-butoxycarbonyl-protected anilines and pyridines, demonstrating the utility of such compounds in constructing heterocyclic structures (Reed et al., 1988).

Sensor Development

The development of optical sensors for detecting specific molecules or ions is another application area. For example, a polymeric-based ternary europium (III) complex system, incorporating a similar naphthalene derivative, has been used to create nanometer-scale membranes that exhibit intense luminescence under ultraviolet excitation. These membranes have potential applications in chemical sensing (Li et al., 2019).

Environmental Remediation

Compounds containing naphthalene derivatives have been evaluated for their effectiveness in environmental remediation, such as the degradation of contaminants in water. The study of naphthalene dye intermediate degradation by Fenton's process, for example, provides insights into the mechanisms that could be applied for the removal of complex organic pollutants in water treatment processes (Zhu et al., 2012).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-13-15(12-18(22)19(23)24)10-14-8-9-16-6-4-5-7-17(16)11-14/h4-9,11,15,18H,10,12-13H2,1-3H3,(H,23,24)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRLDJPRHLSJSL-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376032
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid

CAS RN

959573-42-3
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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